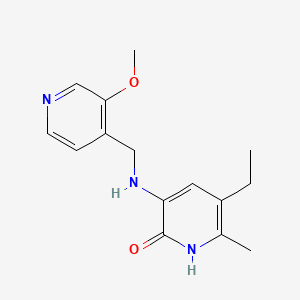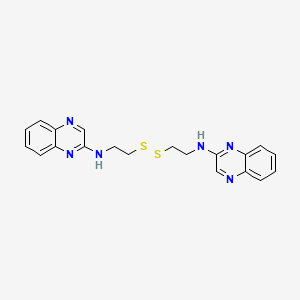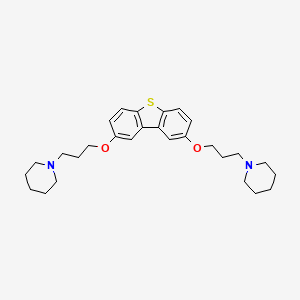
Methanesulfonanilide, 4'-((benzo(b)1,8-naphthyridin-5-yl)amino)-3'-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- is a complex organic compound with a unique structure that combines a methanesulfonanilide moiety with a benzo(b)1,8-naphthyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo(b)1,8-naphthyridine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Attachment of the methanesulfonanilide moiety: This step involves the reaction of the benzo(b)1,8-naphthyridine intermediate with a methanesulfonanilide derivative under suitable conditions, such as the presence of a base and a suitable solvent.
Introduction of the 3’-methoxy group: This can be accomplished through a methylation reaction using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to specific enzymes or receptors: Inhibiting their activity and thereby modulating biological processes.
Interfering with cellular signaling pathways: Affecting the expression of genes and proteins involved in disease progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonanilide derivatives: Compounds with similar methanesulfonanilide moieties but different substituents.
Benzo(b)1,8-naphthyridine derivatives: Compounds with the same core structure but different functional groups.
Uniqueness
Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
64895-37-0 |
|---|---|
Formule moléculaire |
C20H18N4O3S |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
N-[4-(benzo[b][1,8]naphthyridin-5-ylamino)-3-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C20H18N4O3S/c1-27-18-12-13(24-28(2,25)26)9-10-17(18)22-19-14-6-3-4-8-16(14)23-20-15(19)7-5-11-21-20/h3-12,24H,1-2H3,(H,21,22,23) |
Clé InChI |
ZBTMMMPMDJLYNC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=NC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Benzo[d]thiazolyl)-4-nitrophenol](/img/structure/B12793097.png)










![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)

